2-{[4-(3-nitrophenyl)-1,3-thiazol-2-yl]amino}-6-(trifluoromethyl)-4(3H)-pyrimidinone
Overview
Description
2-{[4-(3-nitrophenyl)-1,3-thiazol-2-yl]amino}-6-(trifluoromethyl)-4(3H)-pyrimidinone is a useful research compound. Its molecular formula is C14H8F3N5O3S and its molecular weight is 383.31 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Thiazole derivatives have been found to bind with high affinity to multiple receptors, making them useful in the development of new therapeutic derivatives . Pyrimidinones also have a wide range of biological activities and are used in various therapeutic applications .
Mode of Action
The exact mode of action would depend on the specific targets of the compound. Thiazole derivatives, for example, have been found to have antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more .
Biochemical Pathways
The affected pathways would depend on the specific targets of the compound. Thiazole and pyrimidinone derivatives can affect a wide range of biochemical pathways due to their diverse biological activities .
Pharmacokinetics
The ADME properties (Absorption, Distribution, Metabolism, and Excretion) of the compound would depend on its specific chemical structure. Thiazole and pyrimidinone derivatives can have varied pharmacokinetic properties .
Result of Action
The molecular and cellular effects of the compound would depend on its specific targets and mode of action. Thiazole and pyrimidinone derivatives can have a wide range of effects due to their diverse biological activities .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of the compound. The specific effects would depend on the chemical properties of the compound .
Biochemical Analysis
Biochemical Properties
2-{[4-(3-nitrophenyl)-1,3-thiazol-2-yl]amino}-6-(trifluoromethyl)-4(3H)-pyrimidinone plays a crucial role in biochemical reactions, particularly as an inhibitor of specific enzymes. It has been shown to interact with human monoamine oxidase (hMAO) isoforms A and B, exhibiting selective inhibition of hMAO-B . This interaction is significant for the treatment of neurodegenerative disorders, as hMAO-B inhibitors are known to have therapeutic potential in managing diseases like Parkinson’s . The compound’s ability to inhibit hMAO-B is attributed to the presence of the hydrazothiazole nucleus and the nitro group on the phenyl ring, which are essential for its pharmacophoric properties .
Cellular Effects
This compound has been observed to exert various effects on cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with hMAO-B leads to alterations in the levels of neurotransmitters, which can impact cell signaling pathways involved in mood regulation and cognitive functions . Additionally, its antioxidant properties contribute to the protection of cells from oxidative stress, further enhancing its potential therapeutic benefits .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, particularly enzymes. The compound binds to the active site of hMAO-B, inhibiting its activity and preventing the breakdown of neurotransmitters such as dopamine . This inhibition results in increased levels of these neurotransmitters, which can alleviate symptoms of neurodegenerative diseases. The presence of the trifluoromethyl group enhances the compound’s binding affinity and stability, contributing to its effectiveness as an enzyme inhibitor .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to assess its stability and long-term impact on cellular function. The compound has demonstrated stability under various conditions, maintaining its inhibitory activity over extended periods . Long-term studies have shown that continuous exposure to the compound can lead to sustained inhibition of hMAO-B, resulting in prolonged therapeutic effects
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits hMAO-B without causing significant adverse effects . At higher doses, it may exhibit toxic effects, including hepatotoxicity and neurotoxicity . The threshold for these toxic effects varies depending on the animal model and the duration of exposure. It is crucial to determine the optimal dosage that maximizes therapeutic benefits while minimizing adverse effects .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. The compound undergoes biotransformation primarily in the liver, where it is metabolized by cytochrome P450 enzymes . This metabolism results in the formation of metabolites that may retain some of the parent compound’s biological activity . The presence of the trifluoromethyl group can affect the compound’s metabolic stability and clearance, influencing its overall pharmacokinetic profile .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is known to interact with organic anion transporters, facilitating its uptake into cells . Once inside the cells, it can accumulate in specific tissues, including the brain, where it exerts its therapeutic effects . The distribution of the compound is influenced by its physicochemical properties, such as lipophilicity and molecular size .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound is primarily localized in the mitochondria, where it interacts with hMAO-B . This localization is facilitated by targeting signals and post-translational modifications that direct the compound to the mitochondrial compartment . The presence of the compound in the mitochondria allows it to effectively inhibit hMAO-B and modulate mitochondrial function, contributing to its therapeutic potential .
Properties
IUPAC Name |
2-[[4-(3-nitrophenyl)-1,3-thiazol-2-yl]amino]-4-(trifluoromethyl)-1H-pyrimidin-6-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8F3N5O3S/c15-14(16,17)10-5-11(23)20-12(19-10)21-13-18-9(6-26-13)7-2-1-3-8(4-7)22(24)25/h1-6H,(H2,18,19,20,21,23) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKIVFODTIJBHBY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=CSC(=N2)NC3=NC(=CC(=O)N3)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8F3N5O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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